
4-CHLOROANILINE-UL-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroaniline-UL-14C is a radiolabeled compound with the molecular formula Cl14C6H4NH2. It is a derivative of 4-chloroaniline, where the carbon atoms are labeled with the radioactive isotope carbon-14. This compound is primarily used in scientific research to trace and study the behavior of 4-chloroaniline in various chemical and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloroaniline-UL-14C is synthesized by introducing carbon-14 into the molecular structure of 4-chloroaniline. The typical synthetic route involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process is carried out using reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation over a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of radioactive materials and adherence to strict safety protocols to prevent contamination and ensure the safety of workers. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of radiolabeling and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroaniline-UL-14C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation using palladium on carbon are used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Products include 4-nitroaniline, 4-nitrosoaniline, and azo compounds.
Reduction: The primary product is 4-chloroaniline.
Substitution: Products vary depending on the nucleophile used, such as 4-hydroxyaniline, 4-aminoaniline, or 4-thioaniline.
Wissenschaftliche Forschungsanwendungen
4-Chloroaniline-UL-14C is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracing the degradation and transformation of 4-chloroaniline in soil and water systems.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of 4-chloroaniline in biological systems.
Toxicology: Investigating the toxic effects and metabolic pathways of 4-chloroaniline in living organisms.
Chemical Synthesis: Serving as a precursor in the synthesis of radiolabeled pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-chloroaniline-UL-14C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, potentially causing toxic effects. The radiolabeled carbon-14 allows researchers to track these interactions and study the compound’s behavior in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the ortho position.
3-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the meta position.
4-Bromoaniline: A similar compound where the chlorine atom is replaced with a bromine atom.
Uniqueness of 4-Chloroaniline-UL-14C
This compound is unique due to its radiolabeled carbon-14, which allows for precise tracing and analysis in scientific research. This radiolabeling provides a significant advantage in studying the compound’s behavior, metabolism, and interactions in various systems compared to its non-labeled counterparts .
Eigenschaften
CAS-Nummer |
108321-68-2 |
|---|---|
Molekularformel |
C6H6ClN |
Molekulargewicht |
139.507 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


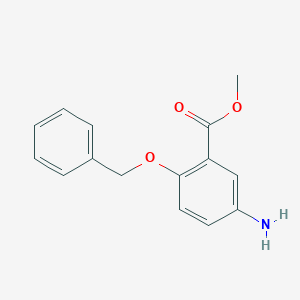
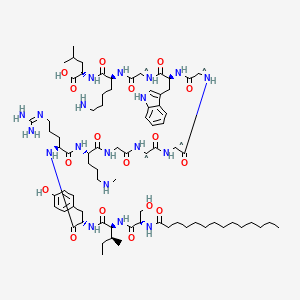
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)

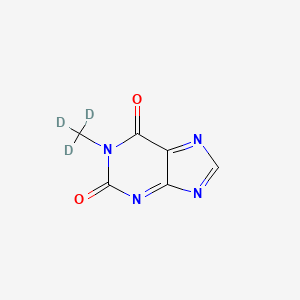
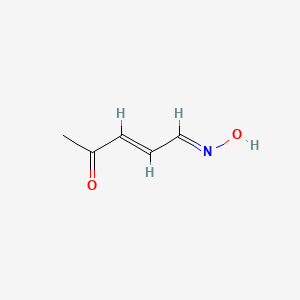
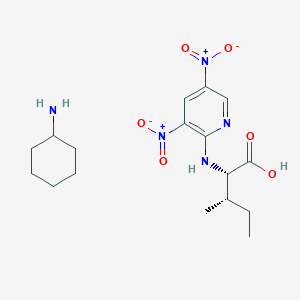

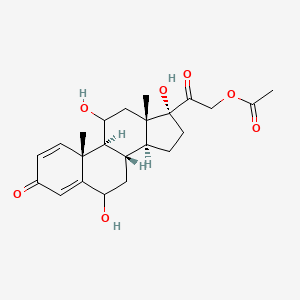
![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
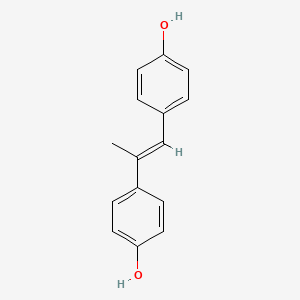
![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)
